N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
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Overview
Description
“N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a thiophenyl group, and a pyridazinone group, all of which are common in medicinal chemistry and could contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a thiophene ring, and a methoxyphenyl group. These groups could engage in various non-covalent interactions, such as pi stacking and hydrogen bonding, which could influence its binding to biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give it both hydrophilic and hydrophobic properties .Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Research on thiophene analogues, similar in structure to the compound , has been conducted to evaluate their potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays for carcinogenic potential. The findings suggest that while these compounds showed activity profiles consistent with potential carcinogenicity, doubts remain about their ability to cause tumors in vivo due to their overall chemical and biological behavior (Ashby, Styles, Anderson, & Paton, 1978).
Advanced Oxidation Processes for Compound Degradation
Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in water, including acetaminophen and its by-products. Although not directly related to the compound , the study's insights into degradation pathways and biotoxicity of by-products provide a framework for understanding how similar compounds might be broken down or modified in environmental or laboratory settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neurotoxicity and Environmental Impact
Dingemans et al. (2011) discussed the neurotoxicity of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites. The review highlights the potential adverse effects on the developing brain, mechanisms of action, and the importance of understanding the environmental impact of such compounds. This research is relevant for considering the environmental and health safety aspects of new chemical compounds (Dingemans, van den Berg, & Westerink, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNNGUXMGPUZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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